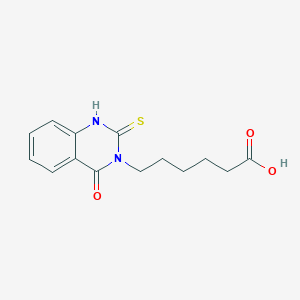![molecular formula C18H16F3NO4S B2713794 N-[3-(1-benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide CAS No. 2097925-47-6](/img/structure/B2713794.png)
N-[3-(1-benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[3-(1-benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide” is a chemical compound that has not been extensively studied yet. It has a unique structure with a benzofuran moiety and a mesanesulfonamide group. The benzofuran ring is a common structural element that appears in many medicinally important compounds . Mesanesulfonamide groups can be involved in various biological processes, sometimes acting as enzyme inhibitors.
Molecular Structure Analysis
The molecular structure of “N-[3-(1-benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide” includes a benzofuran ring and a mesanesulfonamide group. The benzofuran ring is a heterocyclic compound consisting of fused benzene and furan rings . The mesanesulfonamide group is a functional group containing sulfur, oxygen, and nitrogen.Scientific Research Applications
Carbonic Anhydrase Inhibition
N-[3-(1-benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide, a sulfonamide derivative, has been studied for its role in inhibiting carbonic anhydrases. These enzymes are vital for various physiological functions, and their inhibition is a strategy in cancer therapy. One study developed glycoconjugate benzene sulfonamides that showed potent inhibition against human carbonic anhydrase isozymes, particularly the tumor-associated hCA IX, highlighting potential cancer therapy applications based on carbonic anhydrase inhibition (Wilkinson et al., 2006).
Synthesis and Applications in Chemistry
The compound's derivatives are integral in synthesizing various chemical structures. For instance, sulfonamide derivatives have been used in green and efficient synthesis methods, such as in the catalysis of nanostructured materials for forming carbon-nitrogen bonds, showcasing environmental-friendly chemical processes (Shi et al., 2009). Additionally, the compound has applications in the synthesis of prolines bearing fluorinated one-carbon units, indicating its utility in organic chemistry and drug synthesis (Nadano et al., 2006).
Cytotoxicity and Cancer Research
Research has also explored the cytotoxic properties of sulfonamide derivatives. A study synthesized polymethoxylated-pyrazoline benzene sulfonamides and investigated their cytotoxic activities on tumor and non-tumor cell lines. These compounds showed significant inhibitory effects on carbonic anhydrase isoenzymes, indicating their potential in cancer research (Kucukoglu et al., 2016).
Material Science and Catalysis
In material science, sulfonamide derivatives have been used in the synthesis of sulfonated porous aromatic frameworks, which act as solid acid catalysts. These frameworks show excellent catalytic performance and stability, suggesting their potential in industrial applications (Goesten et al., 2016).
Future Directions
Given the lack of current information, “N-[3-(1-benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide” could be a potential candidate for further scientific research due to the presence of interesting structural features. The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . Therefore, this compound could pave the way for future research in the development of new therapeutic agents .
properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4S/c19-18(20,21)26-16-9-3-4-10-17(16)27(23,24)22-11-5-7-14-12-13-6-1-2-8-15(13)25-14/h1-4,6,8-10,12,22H,5,7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRMIANDPWQSSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCNS(=O)(=O)C3=CC=CC=C3OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1-benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-N-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B2713711.png)
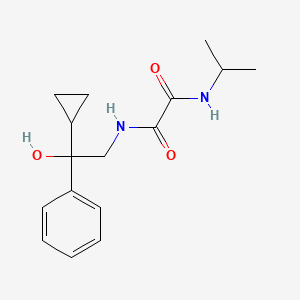
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2713715.png)
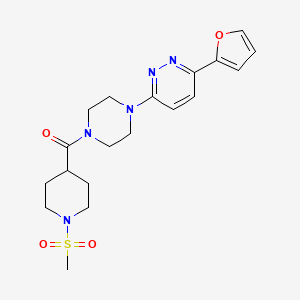

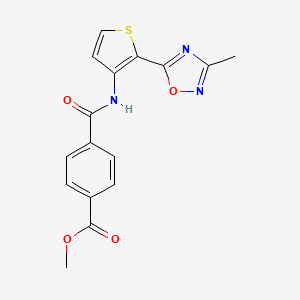

![Ethyl 4-[4-[(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2713721.png)
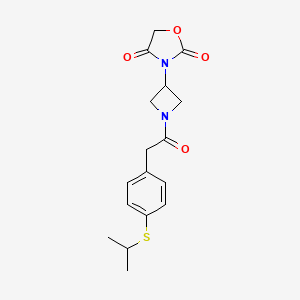


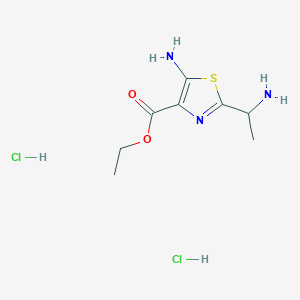
![N-(2-phenoxyethyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2713732.png)
